molecular formula C23H25ClN2O3 B2763583 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795304-04-9

2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2763583
CAS No.: 1795304-04-9
M. Wt: 412.91
InChI Key: GDDSBNUHFMZUCM-UHFFFAOYSA-N
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Description

2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , with CAS number 2034407-03-7 , has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

  • Molecular Formula : C22H26ClN5O2
  • Molecular Weight : 427.9 g/mol
  • Structure : The compound features a complex structure that includes a chlorophenyl group, a cyclopentanecarbonyl moiety, and an azetidine ring.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential therapeutic applications. Key areas of investigation include:

1. Antimicrobial Activity

Research indicates that similar compounds exhibit significant antibacterial properties against various strains. For instance, compounds with structural similarities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The specific biological evaluations for the target compound are still limited but suggest potential efficacy against bacterial infections.

2. Enzyme Inhibition

Enzyme inhibition studies have revealed that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, several derivatives containing piperidine and oxadiazole moieties demonstrated strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 6.28 µM . Although direct studies on the target compound's enzyme inhibition are not yet published, its structural components suggest similar potential.

3. Anti-Tubercular Activity

The compound's structural analogs have been hypothesized to possess anti-tubercular properties by targeting essential bacterial processes such as cell wall synthesis and protein synthesis . This suggests that the compound may also exhibit activity against Mycobacterium tuberculosis, although experimental validation is needed.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with similar structures or functional groups:

StudyCompoundBiological ActivityFindings
Various piperidine derivativesAntibacterialModerate to strong activity against multiple bacterial strains
2-amino-3-(4-chlorobenzoyl) derivativesAChE inhibitionSignificant allosteric enhancer activity
Anti-tubercular agentsAntimycobacterialPotential to inhibit Mycobacterium tuberculosis growth

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : By structurally mimicking substrates or cofactors involved in enzymatic reactions, the compound may inhibit key enzymes like AChE and urease.
  • Interference with Bacterial Processes : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis and protein production, which are critical for bacterial survival.

Properties

IUPAC Name

2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c24-16-9-7-15(8-10-16)23(11-3-4-12-23)22(29)25-13-17(14-25)26-20(27)18-5-1-2-6-19(18)21(26)28/h1-2,7-10,17-19H,3-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDSBNUHFMZUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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